AD-mix-α (Technical Grade)
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Overview
Description
AD-mix-α (Technical Grade) is a commercially available mixture of reagents used as an asymmetric catalyst in various chemical reactions. It is particularly known for its role in the Sharpless asymmetric dihydroxylation of alkenes. The mixture contains potassium osmate, potassium ferricyanide, potassium carbonate, and a chiral ligand, specifically (DHQ)₂PHAL, which is the phthalazine adduct with dihydroquinine .
Biochemical Analysis
Biochemical Properties
AD-mix-α plays a significant role in biochemical reactions, particularly in Sharpless Asymmetric Dihydroxylation reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an inhibitor of the enzyme DNA gyrase, which plays an important role in the regulation of bacterial cell division and DNA replication . The molecular modeling studies suggest that AD-mix-α binds to the active site on gyrase through hydrogen bonding interactions with His57, Glu82, Lys87, Asp309, Ser310, and Tyr291 .
Cellular Effects
AD-mix-α has shown to be effective against Pseudomonas aeruginosa and other Gram-negative bacteria . It influences cell function by inhibiting the enzyme DNA gyrase, thereby affecting bacterial cell division and DNA replication .
Molecular Mechanism
The mechanism of action of AD-mix-α involves its binding to the active site on gyrase through hydrogen bonding interactions with His57, Glu82, Lys87, Asp309, Ser310, and Tyr291 . This binding inhibits the enzyme DNA gyrase, which plays a crucial role in the regulation of bacterial cell division and DNA replication .
Temporal Effects in Laboratory Settings
It is known that AD-mix-α is used in various organic synthesis reactions to increase yield and reduce the formation of side reaction products .
Metabolic Pathways
It is known that AD-mix-α is an inhibitor of the enzyme DNA gyrase, which plays an important role in the regulation of bacterial cell division and DNA replication .
Preparation Methods
AD-mix-α is prepared by combining its individual components in specific proportions. The mixture contains:
- Potassium osmate dihydrate (K₂OsO₄·2H₂O)
- Potassium ferricyanide (K₃Fe(CN)₆)
- Potassium carbonate (K₂CO₃)
- (DHQ)₂PHAL (phthalazine adduct with dihydroquinine)
The preparation involves dissolving these components in water to form a homogeneous mixture. The industrial production of AD-mix-α follows similar procedures, ensuring the correct molar ratios and purity of each component .
Chemical Reactions Analysis
AD-mix-α is primarily used in the Sharpless asymmetric dihydroxylation of alkenes. This reaction involves the addition of two hydroxyl groups to an alkene, resulting in the formation of a diol. The reaction conditions typically include:
- Alkene substrate
- AD-mix-α as the catalyst
- Water as the solvent
- A co-oxidant such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide
The major product formed from this reaction is a diol with high enantioselectivity, meaning that one enantiomer is predominantly formed over the other .
Scientific Research Applications
AD-mix-α has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used in the synthesis of chiral diols, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds, such as natural products and enzyme inhibitors.
Medicine: Utilized in the preparation of enantiomerically pure drugs, which have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry: Applied in the large-scale production of fine chemicals and specialty chemicals, where high enantioselectivity is crucial
Mechanism of Action
The mechanism of action of AD-mix-α involves the formation of a chiral osmium complex with the alkene substrate. The chiral ligand (DHQ)₂PHAL coordinates with the osmium center, inducing asymmetry in the reaction. The osmium-alkene complex undergoes a [3+2] cycloaddition with water, resulting in the formation of a cyclic osmate ester. This intermediate is then hydrolyzed to yield the diol product and regenerate the osmium catalyst .
Comparison with Similar Compounds
AD-mix-α is often compared with AD-mix-β, another variant of the AD-mix reagent. The primary difference between the two is the chiral ligand used:
AD-mix-α: Contains (DHQ)₂PHAL (phthalazine adduct with dihydroquinine)
AD-mix-β: Contains (DHQD)₂PHAL (phthalazine adduct with dihydroquinidine)
Both reagents are used in the Sharpless asymmetric dihydroxylation, but they induce opposite enantioselectivities. AD-mix-α produces the (R,R)-diol, while AD-mix-β produces the (S,S)-diol .
Other similar compounds include:
Potassium osmate dihydrate: Used as a source of osmium in various catalytic reactions.
Potassium ferricyanide: Acts as an oxidant in the catalytic cycle.
Potassium carbonate: Serves as a base in many organic reactions.
AD-mix-α stands out due to its high enantioselectivity and efficiency in catalyzing asymmetric dihydroxylation reactions, making it a valuable tool in synthetic organic chemistry.
Properties
CAS No. |
153130-59-7 |
---|---|
Molecular Formula |
C₄₈H₅₄N₆O₄·x(K₂CO₃)·x(K₂OsO₄·2H₂O)·x(K |
Synonyms |
AD-mix-alpha |
Origin of Product |
United States |
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